5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-14-3-1-2-12(8-14)10-27-11-15(22)9-17(19(27)29)18(28)26-16-6-4-13(5-7-16)20(23,24)25/h1-9,11H,10H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJVDAUQHCLIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on various studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H15ClF3N1O2
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly its effects on different biological pathways and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that derivatives of pyridine, including the compound , exhibit significant antimicrobial properties. Studies have shown that modifications in the structure can enhance activity against a range of pathogens:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-chloro compound | Staphylococcus aureus | 66 µM |
| Trifluoromethyl derivatives | E. coli | Variable |
These findings suggest that the presence of halogen substituents, particularly trifluoromethyl groups, can enhance antimicrobial efficacy by improving lipophilicity and membrane penetration .
Modulation of Nicotinic Receptors
The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in cognitive processes and have been targeted for neurodegenerative diseases:
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 5-chloro derivative | 0.14 | 600 |
The above data indicate that this compound acts as a positive allosteric modulator, enhancing receptor activity in the presence of agonists such as nicotine .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Allosteric Modulation : It enhances the activity of nAChRs by binding to sites distinct from the active site, increasing receptor responsiveness to acetylcholine .
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which may contribute to their protective roles in cellular environments.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potentials of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis.
- Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy development.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound has been identified as an inhibitor of certain enzymes related to disease processes, including SUMO (Small Ubiquitin-like Modifier) activating enzymes. This inhibition can potentially disrupt pathways involved in cancer progression and other diseases characterized by aberrant SUMOylation . The mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. The presence of the trifluoromethyl group is thought to enhance the compound's bioactivity and selectivity towards inflammatory mediators .
Antimicrobial Activity
There is emerging evidence that derivatives of this compound possess antimicrobial properties. The structural features, such as the chlorophenyl and pyridine moieties, contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Laboratory Studies
In vitro studies have demonstrated that this compound can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
